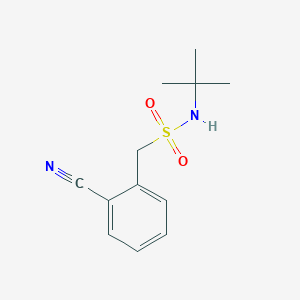

N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide

Description

N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a tert-butyl group on the nitrogen atom and a 2-cyanophenyl moiety on the adjacent carbon. This compound is of interest in medicinal chemistry and materials science, where sulfonamides are often explored for their biological activity or functional properties.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-12(2,3)14-17(15,16)9-11-7-5-4-6-10(11)8-13/h4-7,14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIVRHGFYMUXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide typically involves the reaction of tert-butylamine with 2-cyanobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide has versatile applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for drug development.

Industry: It is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors . The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The nitrile group may also participate in interactions with other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and physicochemical comparison with related sulfonamides highlights key differences in substituent effects and molecular properties. The table below summarizes critical parameters:

Substituent Effects

- N-Substituents: The tert-butyl group in the target compound enhances lipophilicity (predicted logP ~2.5–3.0) compared to the bromophenyl group in the analog (logP ~3.5–4.0 due to bromine’s hydrophobicity).

- Phenyl Substituents: The ortho-cyano group in the target compound introduces steric strain, possibly reducing rotational freedom of the phenyl ring. In contrast, the para-cyano group in the analog allows for a more linear conformation, which could improve π-π stacking interactions in biological targets .

Physicochemical Properties

- Molecular Weight : The bromophenyl analog has a higher molecular weight (351.22 vs. 281.35) due to bromine’s atomic mass, which may affect pharmacokinetic properties like membrane permeability.

- Solubility : The tert-butyl group likely reduces aqueous solubility compared to the bromophenyl analog, though bromine’s hydrophobicity may offset this effect.

Research Findings and Implications

- Biological Activity: Sulfonamides with para-cyano groups (e.g., the bromophenyl analog) are often studied as enzyme inhibitors due to their planar conformation. The ortho-cyano group in the target compound might hinder binding to flat active sites but could enhance selectivity for targets requiring steric bulk .

- Synthetic Applications : The tert-butyl group’s stability under acidic conditions makes it a preferred substituent in prodrug design, whereas bromophenyl groups are utilized in cross-coupling reactions for further derivatization .

Biological Activity

N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique structural features, which include a tert-butyl group, a cyanophenyl moiety, and a methanesulfonamide functional group. These structural elements contribute to its biological properties and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit certain enzyme activities, which can have implications for cancer treatment and other therapeutic areas.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For example, it has been investigated for its effects on polo-like kinase 1 (Plk1), a target in cancer therapy .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have demonstrated its ability to modulate inflammatory pathways in vitro .

- Antimicrobial Activity : There is ongoing research into the antimicrobial effects of this compound, particularly against pathogenic bacteria .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : In a study focusing on Plk1 inhibitors, this compound was identified as a promising candidate due to its ability to significantly reduce cell viability in cancer cell lines at micromolar concentrations .

- Inflammation Modulation : Research indicated that this compound could inhibit nitric oxide production in macrophages, suggesting potential use in treating conditions characterized by excessive inflammation .

- Microbial Inhibition : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of several bacterial strains, although further studies are needed to elucidate the mechanisms involved .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide to improve yield and purity?

- Methodological Approach :

- Multi-step synthesis : Begin with benzofuran or chlorophenyl derivatives as starting materials. Use palladium catalysts (e.g., Pd₂(dba)₃) for coupling reactions, as demonstrated in analogous sulfonamide syntheses .

- Solvent selection : Employ polar aprotic solvents (e.g., dimethylformamide or dichloromethane) under inert atmospheres to minimize side reactions .

- Purification : Apply column chromatography (silica gel) with gradient elution or recrystallization from ethanol/water mixtures to isolate high-purity products (>98%) .

- Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Approach :

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. The GIAO method can predict chemical shifts for validation .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure to analyze intermolecular interactions (e.g., hydrogen bonding) that influence stability .

- IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How do functional groups in this compound influence its reactivity and biological activity?

- Methodological Approach :

- Electron-withdrawing groups : The cyano group at the 2-position enhances electrophilicity, facilitating nucleophilic substitutions. Compare with analogs (e.g., 4-fluorophenyl derivatives) to assess electronic effects on enzyme inhibition .

- Steric effects : The tert-butyl group may hinder access to active sites; conduct molecular docking studies to evaluate steric clashes with target proteins .

- Hydrogen bonding : Analyze crystal packing (via X-ray) to identify interactions (e.g., N–H⋯O) that stabilize the compound in solid-state or receptor-binding conformations .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Approach :

- Orthogonal assays : Validate antibacterial or anticancer activity using both in vitro (e.g., MIC assays) and cell-based (e.g., MTT) methods to rule out false positives .

- Structural analogs : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to isolate contributions of specific functional groups to activity .

- Mechanistic studies : Use enzyme inhibition assays (e.g., fluorescence-based) to confirm target engagement and quantify IC₅₀ values .

Q. What computational tools are effective for modeling the reaction mechanisms of this compound?

- Methodological Approach :

- DFT calculations : Employ B3LYP/6-31G(d) to map reaction pathways (e.g., sulfonamide formation) and transition states .

- Molecular dynamics : Simulate ligand-receptor binding kinetics to predict pharmacokinetic properties (e.g., binding free energy) .

- QSAR models : Corrogate substituent effects with bioactivity data to design optimized derivatives .

Q. How does chirality impact the synthesis and bioactivity of sulfonamide derivatives?

- Methodological Approach :

- Chiral resolution : Use chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) to separate enantiomers .

- Stereochemical analysis : Compare CD spectra or X-ray structures of enantiomers to assign absolute configurations .

- Bioactivity profiling : Test individual enantiomers in biological assays to identify stereospecific effects (e.g., differential enzyme inhibition) .

Notes

- Contradictions : Discrepancies in bioactivity may arise from impurities in early syntheses. Always validate purity via elemental analysis and orthogonal methods .

- Advanced Material Handling : Store at 0–6°C in amber vials to prevent photodegradation. Use inert atmospheres during reactions to avoid oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.